molecular formula C18H16N4O B11989767 3-cyclopropyl-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide

3-cyclopropyl-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11989767
M. Wt: 304.3 g/mol
InChI Key: WKJABXLXUIDMNC-YBFXNURJSA-N
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Description

3-cyclopropyl-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C18H16N4O2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of cyclopropyl hydrazine with 1-naphthaldehyde, followed by cyclization with a suitable pyrazole precursor. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

the general principles of organic synthesis, including batch processing and purification techniques like recrystallization, would apply .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-cyclopropyl-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved could include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the cyclopropyl and naphthyl groups, which contribute to its distinct chemical and biological properties. These features may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds .

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

5-cyclopropyl-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H16N4O/c23-18(17-10-16(20-21-17)13-8-9-13)22-19-11-14-6-3-5-12-4-1-2-7-15(12)14/h1-7,10-11,13H,8-9H2,(H,20,21)(H,22,23)/b19-11+

InChI Key

WKJABXLXUIDMNC-YBFXNURJSA-N

Isomeric SMILES

C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=CC4=CC=CC=C43

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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